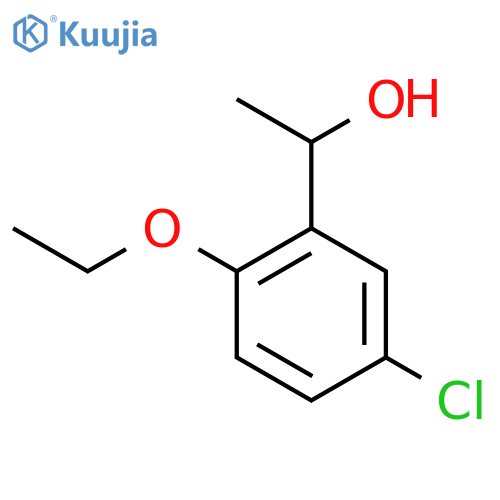

Cas no 1226182-45-1 (1-(3-Chloro-6-ethoxyphenyl)ethanol)

1226182-45-1 structure

商品名:1-(3-Chloro-6-ethoxyphenyl)ethanol

CAS番号:1226182-45-1

MF:C10H13ClO2

メガワット:200.662022352219

MDL:MFCD16304942

CID:5231335

1-(3-Chloro-6-ethoxyphenyl)ethanol 化学的及び物理的性質

名前と識別子

-

- 1-(3-Chloro-6-ethoxyphenyl)ethanol

- 1-(5-chloro-2-ethoxyphenyl)ethanol

- Benzenemethanol, 5-chloro-2-ethoxy-α-methyl-

-

- MDL: MFCD16304942

- インチ: 1S/C10H13ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7,12H,3H2,1-2H3

- InChIKey: CFIZOSDMOCKASV-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)C(C)O)OCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 152

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 29.5

1-(3-Chloro-6-ethoxyphenyl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 398804-5g |

1-(3-Chloro-6-ethoxyphenyl)ethanol |

1226182-45-1 | 97.0% | 5g |

£1,377.00 | 2023-04-22 | |

| abcr | AB427126-5g |

1-(3-Chloro-6-ethoxyphenyl)ethanol |

1226182-45-1 | 5g |

€1373.40 | 2023-09-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512761-1g |

1-(5-Chloro-2-ethoxyphenyl)ethanol |

1226182-45-1 | 97% | 1g |

¥3031.0 | 2023-04-04 | |

| abcr | AB427126-5 g |

1-(3-Chloro-6-ethoxyphenyl)ethanol |

1226182-45-1 | 5g |

€1373.40 | 2023-04-23 | ||

| abcr | AB427126-1g |

1-(3-Chloro-6-ethoxyphenyl)ethanol; . |

1226182-45-1 | 1g |

€1621.70 | 2025-02-27 | ||

| Fluorochem | 398804-1g |

1-(3-Chloro-6-ethoxyphenyl)ethanol |

1226182-45-1 | 97.0% | 1g |

£587.00 | 2023-04-22 | |

| Fluorochem | 398804-25g |

1-(3-Chloro-6-ethoxyphenyl)ethanol |

1226182-45-1 | 97.0% | 25g |

£3,213.00 | 2023-04-22 | |

| abcr | AB427126-1 g |

1-(3-Chloro-6-ethoxyphenyl)ethanol |

1226182-45-1 | 1g |

€610.80 | 2023-04-23 | ||

| Ambeed | A651137-1g |

1-(5-Chloro-2-ethoxyphenyl)ethanol |

1226182-45-1 | 97% | 1g |

$441.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621703-5g |

1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol |

1226182-45-1 | 98% | 5g |

¥15997.00 | 2024-08-09 |

1-(3-Chloro-6-ethoxyphenyl)ethanol 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

1226182-45-1 (1-(3-Chloro-6-ethoxyphenyl)ethanol) 関連製品

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1226182-45-1)1-(3-Chloro-6-ethoxyphenyl)ethanol

清らかである:99%

はかる:1g

価格 ($):397.0